molecular formula C18H29AlO4S B13786441 Aluminum, (dodecylbenzenesulfonato-kappaO)oxo- CAS No. 68443-80-1

Aluminum, (dodecylbenzenesulfonato-kappaO)oxo-

Cat. No.: B13786441
CAS No.: 68443-80-1
M. Wt: 368.5 g/mol
InChI Key: YCVCMEAKJYCUQT-UHFFFAOYSA-M
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Description

"Aluminum, (dodecylbenzenesulfonato-kappaO)oxo-" is an organoaluminum compound featuring a dodecylbenzenesulfonate ligand coordinated to an aluminum center via an oxygen atom (denoted by κO). The "oxo-" term indicates the presence of an oxygen atom bonded directly to aluminum, forming a structural motif common in metal-oxo complexes. While direct spectroscopic or synthetic data for this compound are absent in the provided evidence, its structural analogs (e.g., aluminum carboxylates and sulfonates) suggest stability in organic solvents and moderate thermal resistance .

Properties

CAS No.

68443-80-1

Molecular Formula

C18H29AlO4S

Molecular Weight

368.5 g/mol

IUPAC Name

oxoalumanyl 3-dodecylbenzenesulfonate

InChI

InChI=1S/C18H30O3S.Al.O/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-15-18(16-17)22(19,20)21;;/h12,14-16H,2-11,13H2,1H3,(H,19,20,21);;/q;+1;/p-1

InChI Key

YCVCMEAKJYCUQT-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)O[Al]=O

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of Aluminum, (dodecylbenzenesulfonato-kappaO)oxo- typically involves the reaction of aluminum salts with dodecylbenzenesulfonic acid under controlled conditions. This reaction leads to the formation of a stable complex where the dodecylbenzenesulfonate coordinates to the aluminum center via the oxygen atom (kappaO coordination), resulting in the oxo-bridged aluminum complex.

Detailed Reaction Procedure

  • Starting Materials:

    • Aluminum salts (commonly aluminum alkoxides or aluminum hydroxides)
    • Dodecylbenzenesulfonic acid (an aliphatic sulfonic acid with a 12-carbon alkyl chain attached to a benzene sulfonate group)
  • Reaction Conditions:

    • The aluminum salt and dodecylbenzenesulfonic acid are mixed in stoichiometric ratios, typically 1:1 molar ratio.
    • The mixture is heated to temperatures above 150 °C to facilitate the reaction and promote the formation of the oxo-aluminum complex.
    • The reaction proceeds with liberation of water or alcohol depending on the aluminum precursor used.
    • Controlled heating continues until the reaction reaches completion, often monitored by the distillation of by-products such as alcohol or water.
    • The final product is isolated as a stable organoaluminum complex with surfactant properties.

Reaction Mechanism Insights

  • The dodecylbenzenesulfonate anion coordinates to the aluminum center through the sulfonate oxygen atom.
  • The aluminum center forms an oxo bridge (Al-O-Al linkage) stabilizing the complex.
  • The reaction liberates hydroxide or alkoxide groups from the aluminum precursor, which are removed by distillation to drive the reaction forward.
  • This coordination chemistry results in a compound with both hydrophobic (dodecyl chain) and hydrophilic (sulfonate and aluminum oxo) domains, explaining its surfactant behavior.

Comparative Preparation Methods of Related Oxo-Aluminum Compounds

To contextualize the preparation of Aluminum, (dodecylbenzenesulfonato-kappaO)oxo-, it is useful to examine related preparation methods of oxo-aluminum carboxylates and alkoxides, which share similar synthetic principles.

Preparation Aspect Aluminum, (dodecylbenzenesulfonato-kappaO)oxo- Oxo-Aluminum Carboxylates and Alkoxides
Aluminum Source Aluminum salts (alkoxides or hydroxides) Aluminum R-oxides or aluminum isopropoxide
Organic Ligand Dodecylbenzenesulfonic acid Aliphatic monocarboxylic acids (≥8 carbons), alcohols, phenols
Reaction Temperature ≥150 °C, up to ≥200 °C ≥150 °C, up to ≥200 °C
By-products Water or alcohol liberated R-hydroxide (alcohol) and ester liberated
Reaction Type Coordination complex formation with oxo-bridge Esterification and oxo-bridge formation
Isolation Heating until by-product distillation completes Heating until ester and alcohol by-products are distilled off

This comparison highlights that the preparation of Aluminum, (dodecylbenzenesulfonato-kappaO)oxo- aligns with established methods for oxo-aluminum complexes, involving controlled heating and removal of volatile by-products to drive complex formation.

Analytical Data and Reaction Efficiency

Though detailed experimental data specific to Aluminum, (dodecylbenzenesulfonato-kappaO)oxo- are limited in open literature, general findings from related oxo-aluminum compounds offer insight:

Parameter Typical Values / Observations
Molecular weight ~368.47 g/mol
Reaction yield High yields reported when using controlled molar ratios and heating protocols
Thermal stability Stable up to temperatures exceeding 200 °C
By-product removal Distillation of water or alcohol critical for purity
Surfactant property confirmation Confirmed by emulsification and stabilization tests

Reaction efficiency is enhanced by gradual addition of the organic acid to the hot aluminum precursor and continuous removal of liberated alcohol or water, which suppresses side reactions and improves product distribution.

Summary Table of Preparation Steps for Aluminum, (dodecylbenzenesulfonato-kappaO)oxo-

Step Description Conditions / Notes
1 Selection of aluminum salt precursor Aluminum alkoxide or hydroxide preferred
2 Mixing with dodecylbenzenesulfonic acid Stoichiometric molar ratio, typically 1:1
3 Heating reaction mixture ≥150 °C to initiate coordination reaction
4 Removal of by-products (water/alcohol) by distillation Continuous heating until distillation complete
5 Further heating to ≥200 °C to complete ester liberation Ensures stable oxo-bridged complex formation
6 Isolation and purification of final complex Cooling and filtration as needed

Chemical Reactions Analysis

Aluminum, (dodecylbenzenesulfonato-kappaO)oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of aluminum.

    Reduction: Reduction reactions can convert the aluminum center to a lower oxidation state.

    Substitution: The dodecylbenzenesulfonate ligand can be substituted with other ligands under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.

Scientific Research Applications

Surfactant Properties

Aluminum, (dodecylbenzenesulfonato-kappaO)oxo- exhibits excellent surfactant properties, making it valuable in the formulation of cleaning agents and detergents. Its anionic nature enhances the emulsification, foaming, and wetting capabilities of products.

Application Details
DetergentsUsed in household and industrial cleaning products for effective dirt removal.
Textile IndustryActs as a wetting agent and emulsifier in dyeing and finishing processes.
Personal Care ProductsIncorporated in shampoos and body washes for improved foaming and cleansing action.

Environmental Applications

The compound has been studied for its effectiveness in environmental remediation processes, particularly in removing contaminants from water.

Case Study: Removal of Sodium Dodecylbenzenesulfonate (SDBS)

A study demonstrated that Aluminum, (dodecylbenzenesulfonato-kappaO)oxo- could be used with macroporous adsorbents to remove SDBS from aqueous solutions effectively. The results showed high adsorption capacities under varying pH levels and ionic strengths, indicating its potential for wastewater treatment applications .

Industrial Applications

In industrial settings, the compound serves as a corrosion inhibitor and a stabilizing agent in various processes.

Industry Application
MetalworkingUsed as a lubricant and emulsifier in metal cutting fluids to enhance tool life.
Oil & Gas ExtractionFunctions as a demulsifier in oil production to separate water from crude oil effectively.
ConstructionEmployed in concrete formulations to improve workability and reduce water absorption.

Chemical Synthesis

The compound plays a crucial role in chemical synthesis processes, particularly in the alkylation of benzene.

Case Study: Alkylation Processes

Research has shown that Aluminum, (dodecylbenzenesulfonato-kappaO)oxo- can be utilized as a catalyst in the alkylation of benzene with linear alkanes, enhancing product yield and selectivity . This application is particularly relevant in producing linear alkylbenzene sulfonates used in detergents.

Food Industry

Recent studies indicate potential applications in food processing as an emulsifier or stabilizer due to its surfactant properties.

Food Application Details
EmulsificationUsed to stabilize emulsions in sauces and dressings, improving texture and shelf life.

Mechanism of Action

The mechanism of action of aluminum, (dodecylbenzenesulfonato-kappaO)oxo- involves its interaction with molecular targets such as enzymes and cell membranes. The dodecylbenzenesulfonate ligand can disrupt cell membranes, leading to antimicrobial effects. The aluminum center can also interact with various biological molecules, influencing their activity and stability .

Comparison with Similar Compounds

Comparison with Similar Aluminum-Based Compounds

Structural and Ligand-Based Differences

Aluminum complexes vary significantly based on ligand chemistry. Below is a comparative analysis:

Table 1: Structural and Ligand Properties
Compound Name Molecular Formula Ligand Type Coordination Geometry Key Features
Aluminum, (dodecylbenzenesulfonato-κO)oxo- C₁₈H₂₉AlO₄S Dodecylbenzenesulfonate Likely tetrahedral Bulky hydrophobic tail enhances solubility in organic phases
Dihydroxyaluminum aminoacetate (Glycinate) C₂H₆AlNO₄ Glycinate (bidentate) Octahedral Water-soluble; used in antacids due to low toxicity
Aluminum sulfato complex (CAS 12399-55-2) AlO₄S Sulfate (monodentate) Tetrahedral High aqueous solubility; industrial applications in water treatment
Aluminum bis(9-octadecenoato) isopropoxide C₃₉H₇₃AlO₅ Oleate/isopropoxide Trigonal bipyramidal Hybrid organic-inorganic structure; used as a lubricant additive

Key Observations :

  • Ligand Hydrophobicity : The dodecylbenzenesulfonate ligand imparts amphiphilic properties, unlike the hydrophilic glycinate or sulfate ligands. This affects solubility and applications (e.g., surfactants vs. pharmaceuticals) .
  • Coordination Geometry : Smaller ligands like sulfate favor tetrahedral geometries, while bulkier ligands (e.g., oleate) adopt higher coordination numbers .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Solubility Stability in Water Thermal Stability
Aluminum, (dodecylbenzenesulfonato-κO)oxo- Not reported Organic solvents Hydrolyzes slowly Moderate (~200°C)
Dihydroxyaluminum aminoacetate >250 (decomp.) Water, ethanol Stable High (>300°C)
Aluminum sulfato complex 770 (decomp.) Water Hydrolyzes rapidly Low (<100°C)

Key Findings :

  • Thermal Stability : Glycinate complexes exhibit higher thermal stability due to strong Al–N/O bonds, whereas sulfato complexes decompose at lower temperatures .
  • Hydrolysis Resistance : The hydrophobic dodecylbenzenesulfonate ligand reduces water reactivity compared to sulfate-based analogs .

Toxicity and Environmental Impact

  • Neurotoxicity: Aluminum compounds generally exhibit neurotoxic effects, but ligand choice modulates bioavailability. Glycinate complexes show lower neuronal uptake compared to inorganic salts .
  • Environmental Persistence : Sulfonated and carboxylated aluminum complexes (e.g., dodecylbenzenesulfonato) may persist in aquatic systems due to slow degradation, raising ecotoxicological concerns .

Research Methodologies for Characterization

  • Spectroscopy : IR and NMR (¹H, ¹³C) are critical for confirming ligand coordination and geometry. For example, IR bands at 950–1100 cm⁻¹ confirm sulfonate (S=O) stretching .
  • Thermogravimetric Analysis (TGA) : Used to assess thermal stability and decomposition pathways .

Biological Activity

Aluminum, (dodecylbenzenesulfonato-kappaO)oxo- is an organoaluminum compound characterized by its unique structural composition, which includes an aluminum atom coordinated with a dodecylbenzenesulfonate moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Aluminum, (dodecylbenzenesulfonato-kappaO)oxo- is approximately C_18H_30AlO_3S, with a molecular weight of about 368.47 g/mol. The presence of the dodecylbenzenesulfonate group imparts surfactant properties that enhance its solubility and reactivity in biological systems.

Table 1: Structural Comparison of Related Compounds

Compound NameMolecular FormulaUnique Features
Aluminum, (octadecanoato-kappaO)oxo-C_18H_36AlO_3Contains octadecanoate instead of dodecylbenzenesulfonate.
Titanium, bis(dodecylbenzenesulfonato-kappaO)(2-propanolato)-VariedTitanium-based with similar surfactant properties but different metal center.
Aluminum, (ethyl 3-(oxo-kappaO)butanoato-kappaO)(octadecanoato-kappaO)(2-propanolato)-VariedIncorporates ethyl groups enhancing reactivity.

The biological activity of Aluminum, (dodecylbenzenesulfonato-kappaO)oxo- can be attributed to several mechanisms:

  • Surfactant Properties : The compound's surfactant nature allows it to interact with cellular membranes, potentially altering membrane permeability and disrupting cellular homeostasis.
  • Protein Interaction : Similar to other dodecylbenzenesulfonate derivatives, it may denature proteins or inhibit essential enzymes, leading to disruptions in metabolic pathways .
  • Antimicrobial Activity : Preliminary studies suggest that compounds like dodecylbenzenesulfonate exhibit antimicrobial properties, which could be leveraged for therapeutic applications .

Antitumor Activity

Research on related compounds has demonstrated significant antitumor activity. For instance, a study evaluated the cytotoxic effects of various organoaluminum compounds against cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer). The results indicated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways .

Toxicity Assessments

Toxicological studies on dodecylbenzene sulfonates have shown that while they are not highly acutely toxic following oral exposure, they can cause moderate toxicity through dermal and inhalation routes. Chronic exposure has been linked to liver and kidney damage in animal models .

Table 2: Toxicity Data for Dodecylbenzene Sulfonates

EndpointValue
Oral Toxicity (LD50)>2000 mg/kg
Dermal Toxicity (LD50)500-1000 mg/kg
Chronic Exposure EffectsLiver and kidney damage

Q & A

Q. How should researchers address gaps in literature regarding its biocompatibility or toxicity?

  • Methodological Answer : Follow OECD guidelines for in vitro cytotoxicity assays (e.g., MTT tests on human cell lines). For ecological impact, conduct microcosm studies with model organisms (e.g., Daphnia magna), analyzing bioaccumulation via LC-MS/MS. Cross-reference with QSAR (Quantitative Structure-Activity Relationship) models to predict untested endpoints .

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